molecular formula C4H5NaO2 B15247137 Sodiumcyclopropanecarboxylate

Sodiumcyclopropanecarboxylate

Cat. No.: B15247137
M. Wt: 108.07 g/mol
InChI Key: HQIZDGAMCWYBKS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodiumcyclopropanecarboxylate is a chemical compound that features a cyclopropane ring attached to a carboxylate group with a sodium ion. This compound is of interest due to the unique properties imparted by the strained cyclopropane ring, which influences its reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodiumcyclopropanecarboxylate typically involves the cyclopropanation of olefins using dihalocarbenes, followed by the introduction of a carboxylate group. One common method is the reaction of dihalocarbenes with olefins to form cyclopropanes, which are then oxidized to yield the carboxylic acid. The final step involves neutralizing the carboxylic acid with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of this compound may involve mechanochemical synthesis, which is a fast and sustainable method. This approach reduces reaction times and eliminates the need for solvents, making it an attractive option for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Sodiumcyclopropanecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclopropanecarboxylate derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other functional groups.

    Substitution: The cyclopropane ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include cyclopropanecarboxylate derivatives, alcohols, and substituted cyclopropanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Sodiumcyclopropanecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodiumcyclopropanecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring imposes conformational rigidity, which can enhance the binding affinity and specificity of the compound to its targets. This rigidity also increases the metabolic stability of the compound, extending its therapeutic action .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid: Similar structure but lacks the sodium ion.

    1-Aminocyclopropanecarboxylic acid: Contains an amino group instead of a sodium ion.

    Cyclopropylamine: Features a cyclopropane ring with an amine group.

Uniqueness

Sodiumcyclopropanecarboxylate is unique due to the presence of the sodium ion, which influences its solubility and reactivity. The combination of the cyclopropane ring and the carboxylate group with sodium enhances its stability and makes it suitable for various applications in research and industry .

Properties

Molecular Formula

C4H5NaO2

Molecular Weight

108.07 g/mol

IUPAC Name

sodium;cyclopropanecarboxylate

InChI

InChI=1S/C4H6O2.Na/c5-4(6)3-1-2-3;/h3H,1-2H2,(H,5,6);/q;+1/p-1

InChI Key

HQIZDGAMCWYBKS-UHFFFAOYSA-M

Canonical SMILES

C1CC1C(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.